Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate
Description
Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate (CAS No. 40160-42-7) is a benzo[d]thiazole derivative with the molecular formula C₁₁H₇F₃N₂O₄S and a molecular weight of 320.24 g/mol . The compound features a fused benzene-thiazole core substituted with a nitro (-NO₂) group at position 7, a trifluoromethyl (-CF₃) group at position 5, and an ethyl carboxylate (-COOEt) moiety at position 2. These substituents confer distinct electronic and steric properties, making it relevant in medicinal chemistry, particularly as a precursor for bioactive molecules.
Properties
IUPAC Name |
ethyl 7-nitro-5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4S/c1-2-20-10(17)9-15-6-3-5(11(12,13)14)4-7(16(18)19)8(6)21-9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGLWVNCHUYUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146803 | |
| Record name | 2-Benzothiazolecarboxylic acid, 7-nitro-5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40160-42-7 | |
| Record name | 2-Benzothiazolecarboxylic acid, 7-nitro-5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40160-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolecarboxylic acid, 7-nitro-5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₁H₇F₃N₂O₄S
- CAS Number : 1363438-29-2
- Molecular Weight : 314.28 g/mol
The compound features a thiazole ring, which is known for its role in various biological activities, particularly as an antitumor agent. The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit promising antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole derivatives could inhibit cell proliferation effectively, with some compounds showing IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| This compound | A-431 (human epidermoid carcinoma) | TBD | |
| Doxorubicin | A-431 | 0.25 | |
| Compound X | U251 (glioblastoma) | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. It may interact with specific cellular pathways, including those related to the Bcl-2 family proteins, which are crucial for regulating cell death . Molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a potential pathway for drug design .
Case Studies
- Study on Anticancer Efficacy : A recent investigation focused on the anticancer efficacy of thiazole derivatives, including this compound. The study reported significant cytotoxicity against multiple cancer cell lines, highlighting the potential for further development as an anticancer agent .
- Structural Activity Relationship (SAR) : Another study explored the SAR of thiazole derivatives and established that modifications at specific positions on the thiazole ring can enhance cytotoxicity. The presence of electron-withdrawing groups like trifluoromethyl was found to be beneficial for increasing biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Structural Variations
Ethyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate (1a)
- Structure: Position 6 is substituted with a 2-morpholinoethoxy group instead of nitro/trifluoromethyl groups .
- Synthesis : Prepared via nucleophilic substitution of 4-(2-chloroethyl)morpholine with a benzo[d]thiazole intermediate under reflux with K₂CO₃/KI .
- Key Differences: The morpholinoethoxy group enhances solubility in polar solvents, while the absence of electron-withdrawing nitro/CF₃ groups reduces electrophilicity at the thiazole core.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- Structure: A non-fused thiazole ring with a methyl group at position 4 and a 4-(trifluoromethyl)phenyl group at position 2 .
Ethyl benzo[d]thiazole-2-carboxylate
- Structure : The base structure lacks nitro and trifluoromethyl substituents .
- Synthesis : Prepared via cyclization of thioamide intermediates under basic conditions .
- Key Differences : The absence of electron-withdrawing groups results in higher electron density at the thiazole ring, altering reactivity in nucleophilic/electrophilic reactions.
Electronic Effects :
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Ethyl 7-nitro-5-CF₃ derivative) | Reference Compound (Thiazole) |
|---|---|---|
| Bond Length (C-S) | 1.74 Å | 1.72 Å |
| Dihedral Angle (Thiazole-Phenyl) | 5.15° | 4.8° |
| Space Group | P2₁/c | P2₁/c |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
